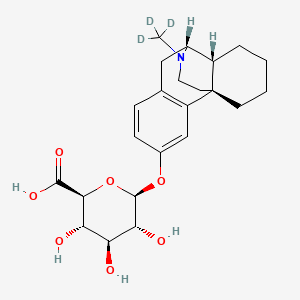
Dextrorphan-d3 b-D-O-Glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dextrorphan-d3 b-D-O-Glucuronide is a stable isotope-labeled metabolite of dextrorphan. It is primarily used in scientific research as a reference material for accurate and reliable data analysis . The compound has a molecular formula of C23H28D3NO7 and a molecular weight of 436.51 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dextrorphan-d3 b-D-O-Glucuronide involves the glucuronidation of dextrorphan. This process typically occurs in the liver, where dextrorphan is conjugated with glucuronic acid by the enzyme UDP-glucuronosyltransferase . The reaction conditions often include the presence of UDP-glucuronic acid and the enzyme in a suitable buffer solution.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to facilitate the enzymatic reaction, ensuring high yield and purity of the final product. The compound is then purified using chromatographic techniques to meet the required standards for research applications .
化学反応の分析
Types of Reactions
Dextrorphan-d3 b-D-O-Glucuronide primarily undergoes glucuronidation, a type of conjugation reaction. This reaction helps in the excretion of the compound from the body by making it more water-soluble .
Common Reagents and Conditions
The common reagents used in the glucuronidation reaction include UDP-glucuronic acid and the enzyme UDP-glucuronosyltransferase. The reaction is typically carried out in a buffer solution at physiological pH and temperature .
Major Products
The major product of the glucuronidation reaction is this compound itself. This compound is more water-soluble than its precursor, dextrorphan, facilitating its excretion from the body .
科学的研究の応用
Dextrorphan-d3 b-D-O-Glucuronide is widely used in scientific research for various applications:
Chemistry: It serves as a reference material for the quantification of dextrorphan in analytical studies.
Biology: The compound is used to study the metabolic pathways and excretion mechanisms of dextrorphan.
Industry: The compound is used in the development of analytical methods for drug testing and quality control.
作用機序
Dextrorphan-d3 b-D-O-Glucuronide exerts its effects through the process of glucuronidation. This reaction is catalyzed by the enzyme UDP-glucuronosyltransferase, which transfers glucuronic acid to dextrorphan, forming the glucuronide conjugate . This process increases the water solubility of dextrorphan, facilitating its excretion from the body .
類似化合物との比較
Similar Compounds
Dextrorphan O-b-D-glucuronide D3: Another stable isotope-labeled glucuronide of dextrorphan.
Dextrorphan-β-D-O-glucuronide: A non-deuterated version of the compound.
Uniqueness
Dextrorphan-d3 b-D-O-Glucuronide is unique due to its stable isotope labeling, which makes it highly valuable for accurate and reliable data analysis in scientific research . This labeling allows for precise quantification and tracking of the compound in various biological and chemical studies .
特性
分子式 |
C23H31NO7 |
|---|---|
分子量 |
436.5 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(1R,9R,10R)-17-(trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C23H31NO7/c1-24-9-8-23-7-3-2-4-14(23)16(24)10-12-5-6-13(11-15(12)23)30-22-19(27)17(25)18(26)20(31-22)21(28)29/h5-6,11,14,16-20,22,25-27H,2-4,7-10H2,1H3,(H,28,29)/t14-,16+,17-,18-,19+,20-,22+,23+/m0/s1/i1D3 |
InChIキー |
YQAUTKINOXBFCA-XHKRQAEKSA-N |
異性体SMILES |
[2H]C([2H])([2H])N1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
正規SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


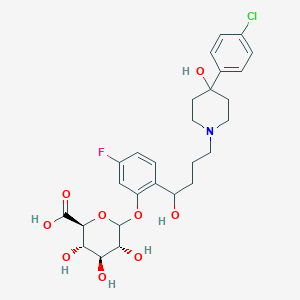
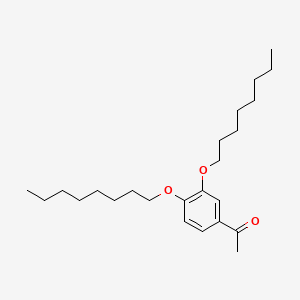
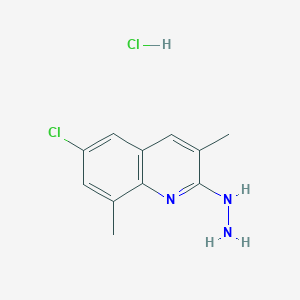
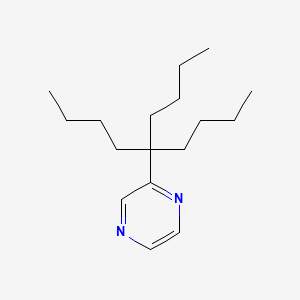
![3-(Dimethylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13749570.png)
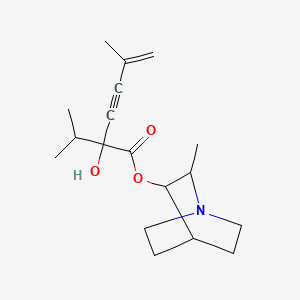
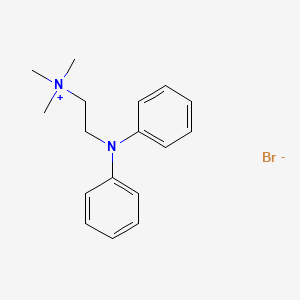
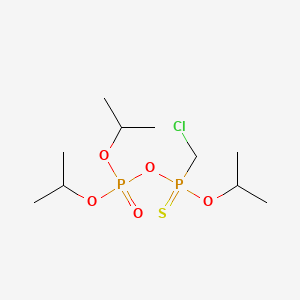
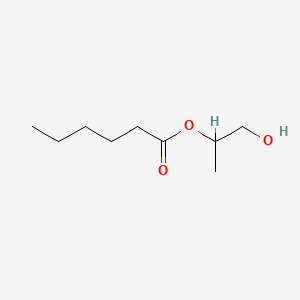
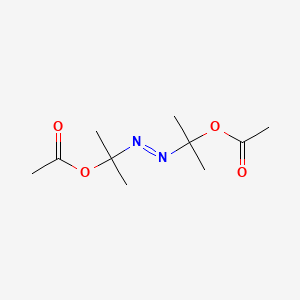
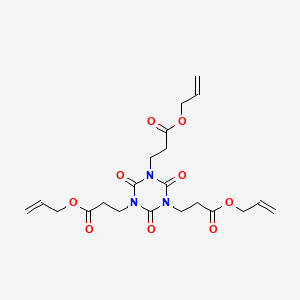
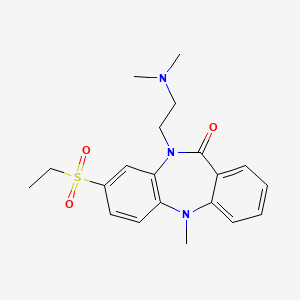

![Methyl 2-[5-(trifluoromethyl)pyrazin-2-yl]acetate](/img/structure/B13749627.png)
